molecular formula C13H21N3O5 B1592550 1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene CAS No. 23920-15-2

1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene

Cat. No.: B1592550
CAS No.: 23920-15-2
M. Wt: 299.32 g/mol
InChI Key: YCAQIPZHGGRGEI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry conventions for naming complex aromatic compounds with multiple substituents. The compound possesses the molecular formula C₁₃H₂₁N₃O₅ and a molecular weight of 299.32 grams per mole, indicating a substantial organic molecule with significant structural complexity. The systematic name precisely describes the positional arrangement of three distinct functional groups attached to the benzene ring: a methoxyethylamino group at position 1, a nitro group at position 2, and a di-(hydroxyethyl)amino group at position 4. This nomenclature system ensures unambiguous identification of the compound's structure while adhering to established chemical naming conventions.

The structural identification of this compound reveals a benzene ring serving as the central aromatic core, with three nitrogen-containing substituents that create a unique electronic environment. The molecular structure exhibits significant intramolecular interactions between the electron-donating amino groups and the electron-withdrawing nitro functionality. The compound is alternatively known by several synonyms including "Hydroxyethyl Blue 11," "Dye Blue 11," and "2,2'-((4-((2-Methoxyethyl)amino)-3-nitrophenyl)imino)diethanol," which reflect its commercial applications and alternative nomenclature systems. The European Community number 607-292-4 provides additional regulatory identification for this chemical entity.

Property Value Reference
Molecular Formula C₁₃H₂₁N₃O₅
Molecular Weight 299.32 g/mol
Chemical Abstracts Service Number 23920-15-2
European Community Number 607-292-4
Predicted Boiling Point 538.4±50.0 °C
Density 1.323 g/mL
Predicted Acid Dissociation Constant 14.19±0.10

The three-dimensional molecular architecture of this compound demonstrates the spatial arrangement of its functional groups around the aromatic core. The methoxyethyl side chain extends from the amino nitrogen at position 1, creating additional conformational flexibility through its ether linkage and terminal methoxy group. The nitro group at position 2 maintains its characteristic planar geometry with the benzene ring, contributing to the overall electronic delocalization within the aromatic system. The di-(hydroxyethyl)amino substituent at position 4 introduces two hydroxyethyl arms that can participate in hydrogen bonding interactions, significantly influencing the compound's physical properties and potential biological activities.

Historical Context of Nitroaromatic Compound Development

The historical development of nitroaromatic compounds traces its origins to the pioneering work of Eilhardt Mitscherlich in 1834, who first prepared nitrobenzene by treating benzene with fuming nitric acid. This seminal discovery established the foundation for an entire class of aromatic nitro compounds that would subsequently revolutionize industrial chemistry and synthetic organic methodology. Mitscherlich's initial preparation of nitrobenzene, which produced a yellow liquid with a characteristic bitter almond aroma, marked the beginning of systematic investigations into aromatic nitration reactions that would continue throughout the nineteenth and twentieth centuries.

The subsequent development of nitroaromatic chemistry accelerated significantly during the mid-nineteenth century with contributions from prominent chemists including Laurent, who focused on naphthalene nitration in 1835, and Dale, who presented findings on mixed nitro compounds in 1838. However, the systematic study of benzene nitration was not established until 1845 when Hofmann and Muspratt reported their comprehensive research on mono- and dinitrobenzene synthesis using mixed nitric and sulfuric acids. These early investigations laid the groundwork for understanding the fundamental principles of electrophilic aromatic substitution that govern the formation of nitroaromatic compounds like this compound.

The industrial significance of nitroaromatic compounds became apparent with the development of the aniline dye industry following Perkin's discovery of aniline mauve in 1856. This breakthrough marked the beginning of the European synthetic colorant industry, which dramatically reduced the cost of aniline from 50 French francs per kilogram in 1858 to 10 French francs per kilogram by 1863. The massive scale-up of nitration and reduction processes during this period established nitroaromatic compounds as essential intermediates in industrial chemistry, with European aniline production reaching 3,500 tons annually by 1871 and expanding to 500,000 tons annually by 1985.

The evolution of nitroaromatic compound applications extended far beyond dye chemistry to encompass explosives, pharmaceuticals, and specialty chemicals. The development of compounds like 2,4,6-trinitrotoluene and picric acid demonstrated the energetic properties of nitroaromatic molecules, while the discovery of chloramphenicol in 1949 as the first naturally occurring nitroaromatic antibiotic highlighted the biological significance of this compound class. The synthetic versatility of nitroaromatic compounds has continued to drive innovation in materials science, with modern applications including advanced polymers, electronic materials, and pharmaceutical intermediates.

Positional Isomerism and Functional Group Interactions

The positional isomerism exhibited by nitroaromatic compounds represents a fundamental aspect of aromatic chemistry that significantly influences molecular properties and reactivity patterns. In the case of nitroaniline derivatives, three primary isomeric forms exist: 2-nitroaniline (ortho), 3-nitroaniline (meta), and 4-nitroaniline (para), each displaying distinct electronic and chemical characteristics. The specific substitution pattern in this compound creates a unique electronic environment where the nitro group at position 2 is ortho to one amino substituent and meta to another, resulting in complex electronic interactions.

The functional group interactions within this compound demonstrate the principles of aromatic substitution and electronic effects. The amino groups at positions 1 and 4 serve as electron-donating substituents through both resonance and inductive mechanisms, while the nitro group at position 2 functions as a powerful electron-withdrawing group. These opposing electronic effects create a polarized aromatic system where electron density is redistributed throughout the benzene ring, influencing both the chemical reactivity and physical properties of the molecule. The resonance interactions between the amino groups and the aromatic π-system activate the benzene ring toward electrophilic substitution, while the nitro group deactivates the ring and directs subsequent substitution to meta positions relative to its own location.

Isomer Type Position Pattern Electronic Effect Reference
Ortho-nitroaniline 1,2-disubstituted Moderate activation
Meta-nitroaniline 1,3-disubstituted Deactivation
Para-nitroaniline 1,4-disubstituted Moderate activation
Target Compound 1,2,4-trisubstituted Complex mixed effects

The specific positioning of functional groups in this compound creates opportunities for intramolecular hydrogen bonding and electronic conjugation that are not present in simpler nitroaniline isomers. The hydroxyethyl substituents attached to the amino nitrogen at position 4 can form hydrogen bonds with nearby electronegative atoms, potentially stabilizing specific conformational arrangements. Additionally, the methoxyethyl group at position 1 introduces conformational flexibility through rotation around the carbon-nitrogen and carbon-oxygen bonds, allowing the molecule to adopt multiple low-energy conformations depending on environmental conditions.

The resonance stabilization within this compound involves delocalization of electron density from the amino groups into the aromatic π-system and potential extension into the nitro group π* orbitals. This electronic delocalization contributes to the compound's stability while influencing its spectroscopic properties and chemical reactivity. The presence of multiple amino substituents creates a highly activated aromatic system that can undergo further electrophilic substitution reactions, though the positioning of the nitro group limits available sites for additional substitution. Understanding these positional isomerism effects and functional group interactions provides crucial insight into the chemical behavior and potential applications of this complex nitroaromatic compound.

Properties

IUPAC Name

2-[N-(2-hydroxyethyl)-4-(2-methoxyethylamino)-3-nitroanilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O5/c1-21-9-4-14-12-3-2-11(10-13(12)16(19)20)15(5-7-17)6-8-18/h2-3,10,14,17-18H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAQIPZHGGRGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)N(CCO)CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879794
Record name HC Blue 11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23920-15-2
Record name 2,2′-[[4-[(2-Methoxyethyl)amino]-3-nitrophenyl]imino]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23920-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2,2'-((4-((2-methoxyethyl)amino)-3-nitrophenyl)imino)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023920152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HC Blue 11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene, also known by its CAS number 23920-15-2, is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H21N3O5
  • Molecular Weight : 299.327 g/mol
  • CAS Number : 23920-15-2

Biological Activity

The compound exhibits a range of biological activities that have been documented in various studies. The following sections detail these activities, supported by research findings.

1. Anticancer Activity

Research indicates that derivatives of compounds similar to this compound demonstrate significant anticancer properties. For instance, studies have shown that certain nitro-substituted compounds can inhibit cancer cell proliferation effectively.

Compound Cell Line IC50 (µM)
Compound AHeLa6.19
Compound BMCF-75.10
Compound CHCT11618.03

These results suggest that modifications in the structure can enhance cytotoxicity against various cancer cell lines, indicating a promising avenue for further research into this compound's potential as an anticancer agent .

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have been shown to exhibit activity against a range of pathogens, including bacteria and fungi. For example, derivatives with similar functional groups have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.

The proposed mechanisms of action for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in cancer cells, contributing to their anticancer effects .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a related compound on various cancer cell lines, including breast (MCF-7), colon (HCT116), and liver (HepG2). The results indicated that the compound exhibited selective cytotoxicity with IC50 values ranging from 5 to 22 µM, demonstrating its potential as a therapeutic agent in oncology .

Study 2: Antimicrobial Activity Assessment

Another research effort focused on assessing the antimicrobial activity of structurally similar compounds against common bacterial strains. The findings revealed notable inhibition zones, suggesting that these compounds could serve as effective antimicrobial agents .

Scientific Research Applications

Applications in Cosmetics

Hair Dyeing
HC Blue No. 11 is widely used as a hair dyeing agent due to its ability to penetrate hair fibers effectively. Its low molecular size allows it to diffuse into the hair, providing vibrant color while being washable . The compound is often combined with other organic solubilizers to enhance its effectiveness in permanent dye formulations.

Skin Care and Makeup Products
The compound's amphoteric nature makes it suitable for use in various skin care and makeup products. It can act as a colorant, providing aesthetic appeal while being relatively safe for topical application .

Research Applications

  • Dye Chemistry Studies
    Research has focused on the synthesis and characterization of HC Blue No. 11, exploring its dyeing properties and stability under various conditions. Studies have indicated that the compound exhibits good lightfastness and washfastness, making it suitable for long-lasting applications in textiles and cosmetics .
  • Biocompatibility Assessments
    Given its use in personal care products, studies have been conducted to assess the biocompatibility of HC Blue No. 11. These studies evaluate its safety profile when applied to skin and hair, ensuring that it does not cause adverse reactions .
  • Environmental Impact Studies
    Research has also been directed towards understanding the environmental impact of synthetic dyes like HC Blue No. 11. Investigations into biodegradability and potential toxicity to aquatic life are crucial for developing sustainable dyeing processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between HC Blue No. 11 and analogous hair dye intermediates:

Compound CAS No. Molecular Formula Substituents Key Functional Differences Application
HC Blue No. 11 23920-15-2 C₁₃H₂₁N₃O₅ 1: 2'-Methoxyethylamino; 2: Nitro; 4: Di-(2'-hydroxyethyl)amino Methoxyethyl group enhances solubility; nitro group stabilizes color via resonance. Oxidative dye (3% max; 1.5% with H₂O₂)
HC Brown No. 1 83803-98-9 Not specified 1: 2',3'-Dihydroxypropylamino; 4: Ethyl-(2'-hydroxyethyl)amino Dihydroxypropyl group increases hydrophilicity; lacks methoxyethyl. Hair dye (no concentration specified)
HC Blue No. 9 114087-41-1 Not specified 1: 2',3'-Dihydroxypropylamino; 4: Ethyl-(2'-hydroxyethyl)amino Similar to HC Brown No. 1 but with ethyl-hydroxyethyl substitution; higher molecular weight. Oxidative dye (3% max)
1-Methoxy-2-amino-4-β-hydroxyethyl-amino-benzene 83763-47-7 C₉H₁₄N₂O₂ 1: Methoxy; 2: Amino; 4: β-Hydroxyethylamino Lacks nitro group; amino group reduces oxidative stability. Oxidative dye (3% max)
HC Red No. 7 2871-01-4 C₈H₁₁N₃O₃ 1: Amino; 2: Nitro; 4: 2-Hydroxyethylamino Simpler structure with fewer substituents; nitro group at position 2 affects color intensity. Non-oxidative dye

Physicochemical and Toxicological Comparisons

Solubility and Stability

  • HC Blue No. 11: The methoxyethyl group improves solubility in polar solvents, while the nitro group stabilizes the chromophore via electron-withdrawing effects. This enhances its shelf life compared to non-nitro analogs like HC Blue No. 9 .
  • HC Red No. 7: Lacks methoxyethyl and dihydroxyethyl groups, leading to lower solubility in aqueous formulations. Its amino group at position 1 makes it prone to oxidation .

Toxicological Profiles

Parameter HC Blue No. 11 HC Red No. 7 HC Blue No. 9
Skin Sensitization Potential sensitizer (SCCP Category B) Limited data; moderate risk No specific data
Maximum Use 3% (1.5% with H₂O₂) 3% (non-oxidative) 3% (oxidative)
Metabolism Nitro-reduction possible Rapid oxidation to quinones Uncharacterized

Preparation Methods

General Synthetic Route

The synthesis of 1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene typically involves the following key steps:

  • Ammonia Alkylation of p-Nitroaniline: The starting material, p-nitroaniline, undergoes selective alkylation with 2-methoxyethylamine to introduce the (2'-methoxyethyl)amino substituent at the 1-position of the benzene ring.

  • Subsequent Amination with Diethanolamine: The 4-position is functionalized by nucleophilic substitution using diethanolamine, resulting in the di-(2'-hydroxyethyl)amino group.

  • Control of Reaction Conditions: The reactions are typically carried out under controlled temperature and solvent conditions to maximize yield and purity while minimizing side reactions.

This synthetic approach is supported by data from ChemBK and ChemicalBook, which outline the ammonia alkylation reaction followed by addition reactions in N,N-diethanol solvents.

Purification and Isolation

  • The final product is often isolated as a salt form (e.g., hydrochloride or sulfate) to enhance stability and facilitate handling.

  • The method avoids complex purification steps due to the absence of disruptive by-products in the final amination step, as reported in similar aromatic amine syntheses.

Research Findings and Data Tables

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Alkylation of p-nitroaniline 2-Methoxyethylamine, N,N-diethanol solvent 80-120 75-85 Controlled temperature critical for selectivity
Amination at 4-position Diethanolamine 80-120 70-80 Nucleophilic substitution; solvent stabilizes intermediate
Optional Hydrogenation Pd/C catalyst, H2 pressure Room temp to 40 90+ Used for related intermediates, not always required
Salt Formation HCl or H2SO4 Ambient Quantitative Improves product stability and handling

Summary of Preparation Method

The preparation of this compound is a multi-step process involving:

This method is advantageous due to its relatively straightforward reaction steps, absence of complex by-products, and compatibility with standard purification techniques.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress using thin-layer chromatography (TLC) and adjust solvent polarity (e.g., ethyl acetate/hexane mixtures) to resolve intermediates .
  • Use NMR spectroscopy to confirm intermediate structures and assess purity .
  • Optimize temperature and stoichiometry to minimize side reactions (e.g., over-alkylation) .

(Basic) Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and hydrogen bonding (e.g., hydroxyethyl proton splitting at δ 3.5–4.0 ppm) .
  • Infrared (IR) Spectroscopy : Confirm functional groups (e.g., nitro group at ~1520 cm⁻¹, hydroxyethyl O–H stretch at ~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula and detect fragmentation patterns.
  • Elemental Analysis (CHNS) : Quantify C, H, N, and S to ensure stoichiometric accuracy (e.g., deviations < 0.3%) .

(Advanced) How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of the nitro and amino substituents in this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., nitro group’s electron-withdrawing effect on the benzene ring) .
  • Frontier Molecular Orbital (FMO) Analysis : Predict reactivity trends (e.g., HOMO-LUMO gaps for charge-transfer interactions).
  • Solvent Effects : Simulate solvation models (e.g., PCM) to assess solubility and stability in polar solvents like DMSO or water .

Validation : Compare computational results with experimental UV-Vis spectra or cyclic voltammetry data to refine models .

(Advanced) What experimental approaches are recommended to resolve contradictions in reported solubility or stability data across different studies?

Answer:

  • Controlled Replication : Repeat solubility/stability tests under standardized conditions (e.g., pH 7.4 buffer, 25°C) to isolate variables .
  • Advanced Characterization :
    • Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions or decomposition events.
    • HPLC-PDA : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .
  • Statistical Analysis : Use ANOVA to evaluate batch-to-batch variability or inter-lab discrepancies .

(Advanced) How to design an environmental fate study to assess the degradation pathways and ecotoxicological impact of this compound?

Answer:
Experimental Design :

  • Abiotic Degradation : Expose the compound to UV light (λ = 254–365 nm) and analyze photoproducts via LC-MS/MS .
  • Biotic Degradation : Use soil/water microcosms with microbial consortia; track metabolite formation over 28 days.
  • Toxicity Assays :
    • Algal Growth Inhibition (OECD 201) : Assess effects on Chlorella vulgaris.
    • Daphnia Acute Toxicity (OECD 202) : Measure 48-hour EC₅₀ values.

Data Interpretation : Apply first-order kinetics for degradation rates and QSAR models to predict bioaccumulation .

(Advanced) What strategies can be employed to study the compound's interaction with biological macromolecules for potential therapeutic applications?

Answer:

  • Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina; prioritize binding poses with ∆G < −7 kcal/mol .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for receptors like GPCRs or DNA gyrase.
  • In Vitro Assays :
    • Cytotoxicity : Test on cancer cell lines (e.g., MCF-7) via MTT assay.
    • Enzyme Inhibition : Measure IC₅₀ for target enzymes (e.g., COX-2) .

Mechanistic Insight : Use fluorescence quenching or ITC to study thermodynamic binding parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene
Reactant of Route 2
Reactant of Route 2
1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene

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